5-Ethyl-1,2-dihydroisoquinolin-1-one
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Overview
Description
5-Ethyl-1,2-dihydroisoquinolin-1-one is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are nitrogen-containing heterocycles that are structurally related to quinolines These compounds are known for their diverse biological activities and are found in various natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1,2-dihydroisoquinolin-1-one can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds under acidic conditions to form the isoquinoline ring system .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert the compound to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
Scientific Research Applications
5-Ethyl-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-Ethyl-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2,3-dihydro-1H-inden-1-one
- 3,4-Dihydroisoquinoline-2(1H)-carbothioamide
- 1-Methyl-3,4-dihydroisoquinoline
Uniqueness
5-Ethyl-1,2-dihydroisoquinolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other isoquinoline derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Biological Activity
5-Ethyl-1,2-dihydroisoquinolin-1-one is a nitrogen-containing heterocyclic compound belonging to the isoquinoline family. Its unique structural features and substitution patterns contribute to its diverse biological activities, making it a compound of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C12H13N
Molecular Weight: 173.21 g/mol
Structural Features: The compound features a dihydroisoquinoline structure characterized by a fused bicyclic system that includes a six-membered aromatic ring and a five-membered nitrogen-containing ring. The presence of an ethyl group at the 5-position enhances its chemical reactivity and biological properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. Research indicates that this compound can inhibit various enzymes associated with disease pathways, leading to potential therapeutic benefits. For example, it has been shown to modulate the activity of enzymes involved in cancer progression and inflammatory responses .
Biological Activities
Research has demonstrated that this compound exhibits several significant biological activities:
- Anticancer Activity: The compound has shown promise as an anticancer agent by inducing apoptosis in various cancer cell lines. Studies indicate that it may inhibit cell proliferation through modulation of cell cycle regulators and apoptosis-related proteins .
- Antimicrobial Properties: Preliminary studies suggest that this compound possesses antimicrobial activity against certain bacterial strains. This property makes it a candidate for further investigation as a potential antimicrobial agent.
- Neuroprotective Effects: There is emerging evidence that this compound may exert neuroprotective effects, potentially through antioxidant mechanisms and modulation of neurotransmitter systems. This suggests its possible application in neurodegenerative diseases.
Table: Summary of Biological Activities
Case Study: Anticancer Activity
A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values suggesting potent anticancer activity. Mechanistic studies revealed that the compound induced apoptosis via activation of caspase pathways and downregulation of anti-apoptotic proteins.
Case Study: Antimicrobial Efficacy
In another study, the antimicrobial efficacy of this compound was evaluated against Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition of bacterial growth at concentrations lower than those required for traditional antibiotics, indicating its potential as an alternative antimicrobial agent .
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
5-ethyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H11NO/c1-2-8-4-3-5-10-9(8)6-7-12-11(10)13/h3-7H,2H2,1H3,(H,12,13) |
InChI Key |
BFGDGVDAPITUSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CNC(=O)C2=CC=C1 |
Origin of Product |
United States |
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